3-Bromo-5-(trifluoromethyl)benzaldehyde oxime
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Overview
Description
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H5BrF3NO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and it contains both bromine and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-(trifluoromethyl)benzaldehyde.
Oximation Reaction: The aldehyde group of 3-Bromo-5-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product, this compound, is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: The parent compound without the oxime group.
3-Bromo-5-(trifluoromethyl)aniline: An amine derivative.
3-Bromo-5-(trifluoromethyl)benzoic acid: A carboxylic acid derivative.
Uniqueness
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The oxime group allows for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity.
Properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCFZSIRFGSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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